molecular formula C12H15NO B1395367 2-Allylphenyl 3-azetidinyl ether CAS No. 1220028-25-0

2-Allylphenyl 3-azetidinyl ether

Cat. No.: B1395367
CAS No.: 1220028-25-0
M. Wt: 189.25 g/mol
InChI Key: LGFZPWOVJSCIRB-UHFFFAOYSA-N
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Description

2-Allylphenyl 3-azetidinyl ether is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an allyl group attached to a phenyl ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylphenyl 3-azetidinyl ether typically involves the reaction of 2-allylphenol with azetidine under specific conditions. One common method includes the use of palladium-catalyzed C–O bond formation reactions between phenols and allenylic carbonates . This method provides decent to excellent yields under mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Allylphenyl 3-azetidinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

2-Allylphenyl 3-azetidinyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allylphenyl 3-azetidinyl ether is primarily driven by the strain-release properties of the azetidine ring . The ring strain facilitates various chemical reactions, making the compound highly reactive under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Uniqueness: 2-Allylphenyl 3-azetidinyl ether is unique due to the combination of the azetidine ring and the allyl group attached to a phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(2-prop-2-enylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h2-4,6-7,11,13H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFZPWOVJSCIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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